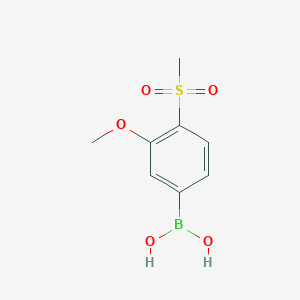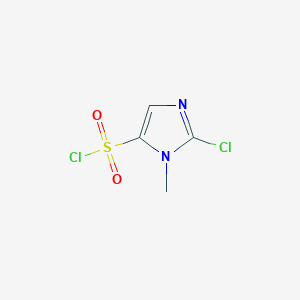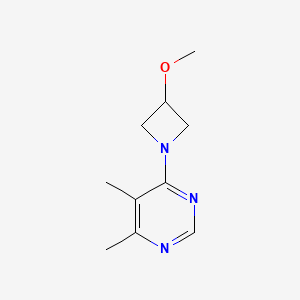
(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
Synthetic Studies of Sesamol Derivatives : This study focused on the synthesis of sesamol derivatives, which are structurally related to the compound of interest. Sesamol derivatives, such as 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, were synthesized through dehydration and catalytic hydrogenation processes, illustrating the versatility of benzofuran derivatives in organic synthesis (Fukui, Nakayama, & Tanaka, 1969).
Nano-Structured Ceria Recovery : Benzoxazine dimers, related to the query compound, have been used as novel ligands for rare earth metal ions, demonstrating the compound's potential in the synthesis of nano-materials. This study outlines a method for recovering nano-structured ceria (CeO2) from cerium(III)-benzoxazine dimer complexes, suggesting applications in material science and catalysis (Veranitisagul et al., 2011).
Lignan, Benzofuran, and Sesquiterpene Derivatives : Research on the roots of Leontopodium alpinum and L. leontopodioides led to the isolation of new compounds, including a benzofuran derivative. These findings highlight the natural occurrence and diversity of benzofuran compounds, with potential implications for developing new pharmaceuticals or bioactive materials (Dobner et al., 2003).
Palladium-Catalyzed Synthesis : A study on the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols used formic acid as the CO source. This method provides a novel route for synthesizing benzofuran derivatives, underscoring the compound's relevance in organic synthesis and potential pharmacological applications (Li et al., 2017).
Applications in Material Science and Chemistry
Corrosion Inhibitors : Schiff bases, including structures similar to the compound of interest, have been explored as corrosion inhibitors for mild steel in acidic environments. This research demonstrates the compound's potential utility in industrial applications, offering insights into designing more efficient corrosion inhibitors (Jamil et al., 2018).
Antioxidant Activity : The synthesis of benzofuran derivatives via Strecker reaction and their antioxidant activity study showcases the potential health and pharmaceutical applications of these compounds. This area of research suggests that benzofuran derivatives, related to the query compound, could serve as leads for the development of new antioxidant agents (Ezzatzadeh & Hossaini, 2018).
Propriétés
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-5-3-10(14(9-12)21-2)7-16-17(19)13-6-4-11(18)8-15(13)22-16/h3-9,18H,1-2H3/b16-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKDSSOVVTVBDK-APSNUPSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Methylbenzoyl)-4-{[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2750142.png)



![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2750150.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2750157.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)





![Tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate](/img/structure/B2750165.png)
